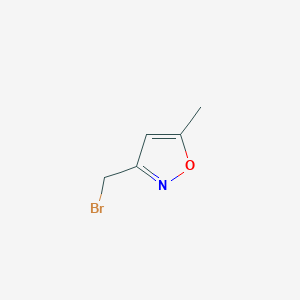

3-(Bromomethyl)-5-methylisoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO/c1-4-2-5(3-6)7-8-4/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGJFGPILHALRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379972 | |

| Record name | 3-(Bromomethyl)-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130628-75-0 | |

| Record name | 3-(Bromomethyl)-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Bromomethyl)-5-methylisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Bromomethyl)-5-methylisoxazole CAS number

An In-depth Technical Guide to 3-(Bromomethyl)-5-methylisoxazole for Advanced Research and Development

Abstract

This whitepaper provides a comprehensive technical overview of this compound (CAS No. 130628-75-0), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The guide delves into its chemical and physical properties, established synthetic methodologies, and characteristic reactivity, with a particular focus on the mechanistic principles that govern its utility. We explore its critical applications in the development of pharmaceutical agents and agrochemicals, underscored by its presence in numerous FDA-approved drugs. Detailed experimental protocols and safety guidelines are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective and safe utilization.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have cemented its role in drug design. Within this class of compounds, this compound emerges as a particularly versatile and reactive intermediate.

The strategic placement of a bromomethyl group at the 3-position provides a highly reactive electrophilic site, primarily for nucleophilic substitution reactions, while the methyl group at the 5-position offers a point for further functionalization or can be crucial for molecular recognition in biological targets.[1] This guide serves as a senior-level resource, elucidating the core attributes of this compound and providing the technical insights necessary to leverage its full synthetic potential.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in a laboratory setting. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 130628-75-0 | [1][2][3][4] |

| Molecular Formula | C₅H₆BrNO | [1][2][3][4] |

| Molecular Weight | 176.01 g/mol | [1][2][3][4][5] |

| IUPAC Name | 3-(bromomethyl)-5-methyl-1,2-oxazole | [1][3] |

| Appearance | Liquid | [6][7] |

| Boiling Point | 44°C at 0.4 mmHg | [6] |

| Density | 1.582 g/cm³ (Predicted) | [6] |

| SMILES | CC1=CC(=NO1)CBr | [2][3] |

| InChI Key | ASGJFGPILHALRC-UHFFFAOYSA-N | [1][5] |

Spectral data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are available for this compound and are essential for reaction monitoring and final product confirmation.[8]

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the radical bromination of the more readily available precursor, 3,5-dimethylisoxazole. This transformation is typically achieved using a brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator such as Azobisisobutyronitrile (AIBN).

The causality behind this specific choice of reagents is rooted in selectivity. The methyl group at the 3-position is more electron-deficient due to the inductive effect of the isoxazole ring nitrogen, making the adjacent methylene protons in the resulting radical intermediate more stabilized. This directs the bromination to the desired position over the 5-methyl group.

Caption: Synthesis of this compound via radical bromination.

An alternative approach involves the 1,3-dipolar cycloaddition reaction between in situ-generated α-chloro aldoximes and propargyl bromide, which can be a regioselective method for constructing the 3,5-disubstituted isoxazole ring directly.[9]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the bromomethyl group. Bromide is an excellent leaving group, making the benzylic-like carbon a potent electrophile, primed for nucleophilic substitution.

Primary Reactivity: S_N2 Nucleophilic Substitution

The compound readily undergoes S_N2 reactions with a wide range of nucleophiles.[1] This pathway is favored due to the primary nature of the carbon center, which minimizes steric hindrance. The proximity of the isoxazole ring provides electronic stabilization to the transition state without promoting an S_N1 pathway. This allows for the efficient and predictable introduction of diverse functionalities.

Caption: General S_N2 reactivity of this compound.

Secondary Reactivity

While less common, the methyl group at the 5-position can also be a site for chemical modification, such as through further radical halogenation or oxidation to an aldehyde or carboxylic acid, providing another handle for derivatization.[1]

Applications in Research and Development

Medicinal Chemistry and Drug Discovery

This compound is a cornerstone intermediate for accessing complex pharmaceutical agents.[1] The 5-methylisoxazole core is a structural motif present in nearly two dozen FDA-approved drugs, highlighting its biocompatibility and favorable pharmacological properties.[1]

-

Antibiotics: Derivatives such as 3-amino-5-methylisoxazole are critical intermediates in the synthesis of sulfonamide antibiotics like sulfamethoxazole.[1]

-

Oncology: The isoxazole scaffold is integral to the design of novel therapeutics. For example, 3,5-dimethylisoxazole derivatives have been developed as potent inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, a promising target in various cancers.[10][11]

-

General Scaffolding: The reactive bromomethyl group is widely used to tether the isoxazole unit to other molecular fragments, enabling the rapid exploration of chemical space and the generation of compound libraries for high-throughput screening.[1]

Agrochemistry

The structural features of isoxazole derivatives are leveraged to create effective and novel products for crop management. This compound serves as a key intermediate in the synthesis of a wide range of crop protection agents, including fungicides, herbicides, and insecticides.[1]

Organic Synthesis

Beyond its direct use as a building block, it is a valuable precursor for other reactive intermediates. For example, it can be converted into the corresponding isoxazole carbaldehyde, a highly reactive substrate in transformations like the Baylis–Hillman reaction.[1]

Experimental Protocols

The following protocols are presented as self-validating systems, with built-in checkpoints for verification.

Protocol 1: Synthesis of this compound via Radical Bromination

-

Objective: To synthesize the title compound from 3,5-dimethylisoxazole.

-

Methodology:

-

To a solution of 3,5-dimethylisoxazole (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS) (1.1-1.3 eq).

-

Add a catalytic amount of AIBN (0.05-0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. Self-Validation: The disappearance of the starting material spot/peak and the appearance of a new, lower Rf/different retention time product spot/peak.

-

Upon completion, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with an aqueous solution of sodium bicarbonate followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel.[12]

-

Final Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

-

Protocol 2: General Procedure for Nucleophilic Substitution

-

Objective: To functionalize the 3-position via an S_N2 reaction.

-

Methodology:

-

Dissolve the chosen nucleophile (e.g., sodium phenoxide, sodium azide) (1.1 eq) in a polar aprotic solvent (e.g., DMF, Acetonitrile).

-

If the nucleophile is not pre-formed as a salt, add a suitable base (e.g., K₂CO₃, NaH) (1.2 eq) and stir for 15-30 minutes.

-

Add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature or 0°C.

-

Allow the reaction to stir at room temperature or with gentle heating, monitoring by TLC for the consumption of the starting material.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting product by column chromatography or recrystallization.

-

Final Validation: Characterize the final compound by spectroscopic methods to confirm successful substitution.

-

Safety, Handling, and Storage

Hazard Identification: this compound is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[3][5][13] It may also be harmful if swallowed, inhaled, or in contact with skin.[3] It is a lachrymator.[13]

Handling:

-

Always handle in a well-ventilated area or a chemical fume hood.[14]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[13][14]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[13]

-

Wash hands and any exposed skin thoroughly after handling.[13]

First Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[13]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[13]

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon). Recommended storage temperature is between 2-8°C.[15][6] Store locked up.[13]

Conclusion

This compound is a high-value, versatile chemical intermediate whose importance in pharmaceutical and agrochemical R&D cannot be overstated. Its predictable and robust reactivity, centered on the S_N2 displacement of the bromomethyl group, provides a reliable gateway to a vast chemical space. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can effectively and safely harness its potential to drive innovation and discovery.

References

- This compound | CAS 130628-75-0. Benchchem.

- 130628-75-0 | this compound. ChemScene.

- 130628-75-0|this compound|BLD Pharm. BLD Pharm.

- This compound CAS#: 130628-75-0. ChemicalBook.

- This compound | C5H6BrNO | CID 2776304. PubChem.

- This compound | 130628-75-0. ChemicalBook.

- This compound, 97%, Thermo Scientific. Thermo Scientific.

- Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h).

- methyl 5-(bromomethyl)

- This compound(130628-75-0) 1H NMR spectrum. ChemicalBook.

- 5-(Bromomethyl)-3-methylisoxazole AldrichCPR. Sigma-Aldrich.

- SAFETY DATA SHEET - this compound. Fisher Scientific.

- Safety D

- Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extr

- Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C5H6BrNO | CID 2776304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 130628-75-0 [chemicalbook.com]

- 5. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. This compound CAS#: 130628-75-0 [m.chemicalbook.com]

- 7. 5-(Bromomethyl)-3-methylisoxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound(130628-75-0) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. methyl 5-(bromomethyl)isoxazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. 130628-75-0|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 3-(Bromomethyl)-5-methylisoxazole: Properties, Reactivity, and Applications

This guide provides an in-depth analysis of 3-(Bromomethyl)-5-methylisoxazole, a pivotal heterocyclic building block in modern synthetic chemistry. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple cataloging of properties. It offers insights into the compound's structural nuances, reactivity, and versatile applications, grounded in established scientific principles and experimental validation. Here, we explore the causality behind its utility, providing both the data and the context necessary for its effective application in the laboratory.

Section 1: Compound Identification and Core Physical Properties

This compound is a bifunctional molecule featuring a stable isoxazole core, a reactive bromomethyl group at the 3-position, and a methyl group at the 5-position. The isoxazole ring itself is a well-recognized pharmacophore, while the bromomethyl group serves as a highly versatile synthetic handle for introducing this moiety into more complex molecular architectures.[1]

The fundamental physical and chemical properties of this compound are summarized in the table below. These data are critical for planning reactions, purification procedures, and ensuring safe handling.

| Property | Value | Source(s) |

| IUPAC Name | 3-(bromomethyl)-5-methyl-1,2-oxazole | [2] |

| CAS Number | 130628-75-0 | [3][4] |

| Molecular Formula | C₅H₆BrNO | [3][4] |

| Molecular Weight | 176.01 g/mol | [3][4] |

| Physical Form | Pale yellow oil / liquid | [5][6] |

| Boiling Point | 44°C at 0.4 mmHg | [5] |

| Density (Predicted) | 1.582 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | -3.41 ± 0.12 | [5] |

| LogP (Predicted) | 1.87792 | [7] |

| Storage Temperature | 2-8°C, under inert gas | [5][6] |

Section 2: Structural Characteristics and Spectroscopic Analysis

The utility of this compound is intrinsically linked to its structure. The electron-withdrawing nature of the isoxazole ring enhances the reactivity of the bromomethyl group, making the bromine an excellent leaving group for nucleophilic substitution reactions.

Caption: 2D Structure of this compound.

Predicted Spectroscopic Signature

While a dedicated spectrum is not provided, the structure allows for a confident prediction of its ¹H NMR signals in a standard solvent like CDCl₃, referenced to TMS (0 ppm). Spectroscopic analysis is the primary method for confirming the identity and purity of the material post-synthesis or before use.

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -CH₃ (on C5) | ~2.4 | Singlet (s) | 3H | Methyl group protons adjacent to the isoxazole ring. |

| -CH₂Br (on C3) | ~4.5 | Singlet (s) | 2H | Methylene protons are deshielded by the adjacent electronegative bromine atom and the isoxazole ring. |

| -H (on C4) | ~6.2 | Singlet (s) | 1H | The single proton on the isoxazole ring, typically appearing further downfield due to the aromatic and electronic nature of the heterocycle. |

¹³C NMR: The molecule would exhibit five distinct carbon signals: one for the methyl group (~12 ppm), one for the methylene group (~25-30 ppm), and three for the isoxazole ring carbons (~100-170 ppm).

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching from the methyl and methylene groups (~2900-3000 cm⁻¹), C=N and C=C stretching from the isoxazole ring (~1500-1650 cm⁻¹), and a characteristic C-Br stretching band in the fingerprint region (~500-650 cm⁻¹).

Section 3: Reactivity Profile and Synthetic Utility

The primary mode of reactivity for this compound is the nucleophilic substitution at the bromomethyl carbon. The bromine atom is an excellent leaving group, and the benzylic-like position of the carbon atom facilitates a classic Sₙ2 reaction pathway. This allows for the straightforward attachment of a wide variety of nucleophiles, including amines, thiols, alcohols, and carbanions.

This reactivity is the cornerstone of its utility as a building block. It provides a reliable method for incorporating the 5-methylisoxazole scaffold, a motif present in numerous FDA-approved drugs, into target molecules.[1]

Caption: Generalized Sₙ2 reaction workflow for this compound.

This synthetic versatility is crucial in medicinal chemistry for structure-activity relationship (SAR) studies, where modifying peripheral groups on a core scaffold is essential for optimizing biological activity, metabolic stability, and pharmacokinetic properties.

Section 4: Key Applications in Research and Development

The structural features of this compound make it a valuable intermediate in several high-value research areas.

-

Medicinal Chemistry: The 5-methylisoxazole core is a proven bioisostere for various functional groups and is integral to the structure of drugs like the sulfonamide antibiotic sulfamethoxazole.[1] The ability to easily link this core to other molecular fragments via the bromomethyl handle makes it a first-choice reagent for drug discovery campaigns targeting new antibiotics, anti-inflammatory agents, and kinase inhibitors.[1]

-

Agrochemistry: The isoxazole ring is a key pharmacophore in the design of modern fungicides, herbicides, and insecticides.[1] this compound serves as a precursor for creating novel crop protection agents, leveraging the known bioactivity of the isoxazole scaffold.[1]

-

Materials Science: Heterocyclic compounds are often explored for applications in organic electronics. While less common, isoxazole derivatives can be functionalized and polymerized to investigate novel materials with specific electronic or photophysical properties.

Caption: Relationship between core features and applications.

Section 5: Experimental Protocols

The following protocols are provided as self-validating systems, designed to ensure both successful outcomes and confirmation of product identity.

Protocol 5.1: Guideline for ¹H NMR Spectroscopic Analysis

-

Objective: To obtain a clean, high-resolution ¹H NMR spectrum for structural verification.

-

Methodology Rationale: Deuterated chloroform (CDCl₃) is chosen as the solvent due to its excellent solubilizing power for many organics and its single, easily identifiable residual solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing.

-

Procedure:

-

Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Using a calibrated pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

-

Cap the NMR tube securely and gently invert several times until the sample is fully dissolved. A brief vortex may be used if necessary.

-

Insert the tube into the NMR spectrometer spinner and place it into the magnet.

-

Acquire the spectrum according to standard instrument parameters (e.g., 16-32 scans for a 400 MHz instrument).

-

Process the data by applying Fourier transform, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and analyze the chemical shifts and multiplicities, comparing them against the predicted values in Section 2.

-

Protocol 5.2: General Procedure for Nucleophilic Substitution with an Amine

-

Objective: To synthesize a 3-(aminomethyl)-5-methylisoxazole derivative.

-

Methodology Rationale: This protocol uses a common organic base (triethylamine) to quench the HBr generated in situ, preventing the protonation and deactivation of the amine nucleophile. Acetonitrile is a suitable polar aprotic solvent for Sₙ2 reactions. The workup is designed to remove salts and excess reagents.

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired primary or secondary amine (1.2 equivalents).

-

Dissolve the amine in anhydrous acetonitrile (approx. 0.2 M concentration).

-

Add triethylamine (1.5 equivalents) to the solution and stir for 5 minutes at room temperature.

-

In a separate vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.

-

Add the solution of this compound dropwise to the stirring amine solution over 10 minutes.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS, checking for the consumption of the starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove HBr salts) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography on silica gel to yield the desired product.

-

Confirm the structure of the final product using NMR spectroscopy and mass spectrometry.

-

Section 6: Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that requires careful handling.

-

Hazard Identification: The compound is classified as corrosive and causes severe skin burns and eye damage.[8] It is also harmful if swallowed. It is a lachrymator, meaning it can cause tearing.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid all personal contact.[1] Ensure eyewash stations and safety showers are readily accessible. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (nitrogen or argon).[5] Store away from incompatible materials such as bases, amines, and strong reducing agents.[8]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., sand or vermiculite), collect in a labeled container, and dispose of as hazardous waste.[1]

References

- Benchchem. This compound | CAS 130628-75-0. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2EiSOiXyIYNDsZWmGsOtDs9I1rxXWQxSjL5kvQ4VI8ZdpXK2ltDMlGVrV-TQ9Yp_7x0wcTWbCo-pm7wZd0sKN-x-XYAYQPi9T79r_7GGzBn5tGe7l9vHsViEz-OBIJrKrmjJK]

- PubChem. This compound | C5H6BrNO | CID 2776304. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2776304]

- Fisher Scientific. SAFETY DATA SHEET - this compound. [URL: https://www.fishersci.com/sds?productName=AC428750050]

- Fisher Scientific. SAFETY DATA SHEET - this compound (2023-09-05). [URL: https://www.fishersci.co.uk/gb/en/sds.html?productName=MAYCC10408]

- Thermo Fisher Scientific. This compound, 97%. [URL: https://www.thermofisher.

- ChemicalBook. This compound(130628-75-0) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/130628-75-0_1HNMR.htm]

- ChemicalBook. This compound CAS#: 130628-75-0. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9294743.htm]

- Sigma-Aldrich. 5-(Bromomethyl)-3-methylisoxazole AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000030]

- ChemicalBook. This compound | 130628-75-0. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9294743EN.htm]

- PubChem. 3-Bromo-5-methyl-1,2-oxazole | C4H4BrNO | CID 2763224. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2763224]

- ChemScene. 130628-75-0 | this compound. [URL: https://www.chemscene.com/products/3-Bromomethyl-5-methylisoxazole-130628-75-0.html]

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [URL: https://www.organicchemistrydata.

- Sigma-Aldrich. 3-Bromomethyl-5-methyl-isoxazole | 130628-75-0. [URL: https://www.sigmaaldrich.com/US/en/product/acints/ac7188401333]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. This compound | C5H6BrNO | CID 2776304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. This compound | 130628-75-0 [chemicalbook.com]

- 5. This compound CAS#: 130628-75-0 [m.chemicalbook.com]

- 6. 3-Bromomethyl-5-methyl-isoxazole | 130628-75-0 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(Bromomethyl)-5-methylisoxazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(Bromomethyl)-5-methylisoxazole, a versatile building block in organic synthesis and medicinal chemistry. We will delve into its core physicochemical properties, with a particular focus on its molecular weight, and explore its applications, synthesis, and safety considerations.

Core Properties of this compound

This compound is a halogenated heterocyclic compound with the chemical formula C₅H₆BrNO.[1][2][3] Its structure features a five-membered isoxazole ring substituted with a bromomethyl group at the 3-position and a methyl group at the 5-position. This arrangement of functional groups imparts a unique reactivity profile that is highly valuable in chemical synthesis.

A fundamental property of any chemical compound is its molecular weight, which is crucial for stoichiometric calculations in chemical reactions and for various analytical techniques. The molecular weight of this compound is 176.01 g/mol .[1][2][4]

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source |

| Molecular Weight | 176.01 g/mol | PubChem[1], ChemicalBook[4], Fisher Scientific[2] |

| Molecular Formula | C₅H₆BrNO | PubChem[1], Fisher Scientific[2], ChemScene[3] |

| CAS Number | 130628-75-0 | PubChem[1], Fisher Scientific[2] |

| Density | 1.582±0.06 g/cm³ (Predicted) | ChemicalBook[5][6] |

| Boiling Point | 44°C (0.4 mmHg) | ChemicalBook[5][6] |

| Form | Liquid | ChemicalBook[5][6] |

| Storage Temperature | 2-8°C, under inert gas | BLD Pharm[7], ChemicalBook[5][6] |

Synthesis of this compound

The synthesis of 3,5-disubstituted isoxazoles, including this compound, can be achieved through various synthetic routes. One common method involves a 1,3-dipolar cycloaddition reaction.[8] For instance, the reaction between propargyl bromide and in situ-generated α-chloro aldoximes in a DMF/water mixture can yield 3-phenyl-5-(bromomethyl)isoxazoles in good to excellent yields.[8]

Another approach involves the radical halogenation of the methyl group at the 5-position of a suitable isoxazole precursor.[9] For example, the synthesis of methyl 5-(bromomethyl)isoxazole-3-carboxylate can be accomplished by reacting methyl 5-methylisoxazole-3-carboxylate with N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[10]

Caption: General synthetic strategies for isoxazole derivatives.

Applications in Research and Development

The utility of this compound stems from the reactivity of its bromomethyl group, which serves as a versatile handle for introducing the isoxazole scaffold into larger molecules.[9]

1. Medicinal Chemistry and Drug Discovery:

The 5-methylisoxazole core is a privileged scaffold found in numerous FDA-approved drugs.[9] The bromomethyl group allows for facile nucleophilic substitution reactions, enabling the attachment of the isoxazole moiety to various molecular fragments.[9] This is a common strategy for creating libraries of compounds for screening and for synthesizing more complex pharmaceutical agents.[9] For example, 3-amino-5-methylisoxazole, a derivative, is a key intermediate in the production of sulfonamide antibiotics like sulfamethoxazole.[9][11] Furthermore, isoxazole derivatives have been explored as potent inhibitors for bromodomain and extraterminal domain (BET) family proteins, which are promising targets for various cancers.[12]

Caption: Role in drug discovery workflow.

2. Agrochemical Research:

The isoxazole ring is an important pharmacophore in the design of new agrochemicals.[9] this compound serves as a key intermediate in the synthesis of a wide range of crop protection agents, including fungicides, herbicides, and insecticides.[9]

Safety and Handling

This compound is classified as a hazardous chemical and must be handled with appropriate safety precautions.[13]

-

Hazards: It is corrosive and can cause severe skin burns and eye damage.[1][2][13] It may also be harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Handling: Always wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[13][14] Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[14]

-

First Aid: In case of contact with skin or eyes, rinse immediately and cautiously with plenty of water for several minutes.[13] If inhaled, move the person to fresh air.[13] If swallowed, rinse the mouth but do not induce vomiting.[13] In all cases of exposure, seek immediate medical attention.[13]

-

Storage: Store in a cool, dry, and well-ventilated area, locked up and away from incompatible materials.[7][13] It is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C.[5][6][7]

Emergency Contact Information: For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. In case of a chemical emergency, contact CHEMTREC at:

-

US: 001-800-424-9300

-

Europe: 001-703-527-3887[13]

Conclusion

This compound, with a molecular weight of 176.01 g/mol , is a highly valuable and versatile reagent in the fields of medicinal chemistry and agrochemical research. Its reactive bromomethyl group provides a convenient handle for the synthesis of a wide array of more complex molecules. Researchers, scientists, and drug development professionals can leverage the unique properties of this compound to advance their respective fields. However, its hazardous nature necessitates strict adherence to safety protocols during handling and storage.

References

-

PubChem. This compound | C5H6BrNO. National Center for Biotechnology Information. [Link]

-

ResearchGate. Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). [Link]

-

PubChem. 3-Bromo-5-methyl-1,2-oxazole | C4H4BrNO. National Center for Biotechnology Information. [Link]

-

PMC. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. [Link]

- Google Patents. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.

-

PubMed. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. [Link]

Sources

- 1. This compound | C5H6BrNO | CID 2776304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 130628-75-0 [chemicalbook.com]

- 5. 130628-75-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound CAS#: 130628-75-0 [chemicalbook.com]

- 7. 130628-75-0|this compound|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. methyl 5-(bromomethyl)isoxazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 11. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]

- 12. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Structure Elucidation of 3-(Bromomethyl)-5-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of 3-(bromomethyl)-5-methylisoxazole. This key heterocyclic building block is of significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of its bromomethyl group and the established presence of the 5-methylisoxazole core in numerous FDA-approved drugs.[1] This document moves beyond a simple recitation of procedures to offer insights into the causal relationships behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

Strategic Importance and Synthesis

The this compound scaffold serves as a crucial intermediate for introducing the isoxazole moiety into larger, more complex molecules.[1] The reactive bromomethyl group is particularly amenable to nucleophilic substitution, allowing for the facile linkage of the isoxazole ring to diverse molecular frameworks. This has been a key strategy in the development of novel therapeutics and agrochemicals.[1]

Synthetic Protocol: Radical Bromination of 3,5-Dimethylisoxazole

A common and efficient method for the synthesis of this compound is the radical bromination of the readily available starting material, 3,5-dimethylisoxazole. This reaction selectively functionalizes the methyl group at the 3-position due to the electronic characteristics of the isoxazole ring.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylisoxazole (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.

-

Initiation: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction Progression: Heat the mixture to reflux under inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Spectroscopic Structure Elucidation

The unambiguous determination of the structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique and complementary information, and together they form a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of this compound is expected to show three distinct signals, corresponding to the three different proton environments in the molecule.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.2 | Singlet | 1H | H-4 | The proton on the isoxazole ring is in a deshielded environment due to the electronegativity of the adjacent oxygen and nitrogen atoms. |

| ~4.5 | Singlet | 2H | -CH₂Br | The methylene protons are deshielded by the adjacent electronegative bromine atom and the isoxazole ring. |

| ~2.4 | Singlet | 3H | -CH₃ | The methyl protons are in a relatively shielded environment, appearing at a typical chemical shift for a methyl group attached to an sp² carbon. |

Diagram of ¹H NMR Assignments:

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Predicted FTIR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3140 | C-H stretch | Aromatic C-H (isoxazole ring) |

| ~2920 | C-H stretch | Aliphatic C-H (-CH₃, -CH₂Br) |

| ~1600 | C=N stretch | Isoxazole ring |

| ~1450 | C=C stretch | Isoxazole ring |

| ~1380 | C-H bend | -CH₃ |

| ~1250 | C-O stretch | Isoxazole ring |

| ~650 | C-Br stretch | Bromomethyl group |

Crystallographic Analysis (Hypothetical)

While no published crystal structure for this compound is readily available, X-ray crystallography would provide the ultimate confirmation of its three-dimensional structure. The process would involve:

-

Crystal Growth: Slow evaporation of a saturated solution of the purified compound in a suitable solvent to obtain single crystals of sufficient quality.

-

Data Collection: Mounting a single crystal on a diffractometer and collecting diffraction data.

-

Structure Solution and Refinement: Solving the phase problem and refining the atomic positions to obtain a detailed 3D model of the molecule, including precise bond lengths and angles.

X-ray crystallography of related isoxazole derivatives has confirmed the planarity of the isoxazole ring and provided valuable data on the influence of substituents on the overall molecular geometry.

Conclusion

The structural elucidation of this compound is a systematic process that integrates synthetic chemistry with a suite of powerful analytical techniques. The convergence of data from NMR, MS, and FTIR provides a robust and self-consistent confirmation of the molecular structure. This in-depth understanding of its structure is paramount for its effective application as a versatile building block in the rational design and development of new chemical entities in the pharmaceutical and agrochemical industries.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012-12026. [Link]

-

Wishart, D. S., et al. (2022). CFM-ID 4.0: a web server for accurate ESI-MS/MS spectral prediction and compound identification. Nucleic Acids Research, 50(W1), W166-W173. [Link]

Sources

Spectroscopic Blueprint of 3-(Bromomethyl)-5-methylisoxazole: A Technical Guide for Researchers

Abstract

Introduction: The Versatility of a Brominated Isoxazole

3-(Bromomethyl)-5-methylisoxazole (CAS No: 130628-75-0; Molecular Formula: C₅H₆BrNO; Molecular Weight: 176.01 g/mol ) is a key intermediate in organic synthesis.[2] Its structure, featuring a reactive bromomethyl group at the 3-position and a methyl group at the 5-position of the isoxazole ring, makes it a valuable precursor for a wide range of chemical transformations. The bromomethyl moiety serves as an excellent electrophilic site for nucleophilic substitution reactions, allowing for the facile introduction of the isoxazole scaffold into more complex molecular architectures. This is particularly relevant in the synthesis of pharmacologically active compounds, where the isoxazole ring is a common motif.

The strategic importance of this compound lies in its ability to act as a versatile building block for creating diverse molecular libraries for drug screening and in the targeted synthesis of potential therapeutic agents. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and the unambiguous structural elucidation of its derivatives.

Synthesis of this compound: A Practical Protocol

While various synthetic routes to substituted isoxazoles exist, a common and effective method for the bromination of a methyl group on a heterocyclic ring involves radical bromination. The following protocol is adapted from established procedures for similar substrates and provides a reliable method for the synthesis of this compound.

Experimental Protocol: Radical Bromination

Materials:

-

3,5-Dimethylisoxazole

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylisoxazole in CCl₄.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining bromine or acidic byproducts, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for this compound based on the analysis of its structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and purity.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the three different types of protons in the molecule.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -CH₃ | ~2.4 | Singlet (s) | 3H | The methyl protons at the 5-position are deshielded by the isoxazole ring. |

| -CH₂Br | ~4.5 | Singlet (s) | 2H | The methylene protons are significantly deshielded by the adjacent bromine atom and the isoxazole ring. |

| Isoxazole-H | ~6.2 | Singlet (s) | 1H | The proton at the 4-position of the isoxazole ring. |

Causality Behind Chemical Shifts:

-

The electron-withdrawing nature of the bromine atom and the isoxazole ring causes a significant downfield shift for the -CH₂Br protons.

-

The methyl group, being attached to the electron-rich isoxazole ring, will appear in the typical allylic proton region.

-

The isoxazole ring proton is in a heteroaromatic environment, leading to a chemical shift in the downfield region.

3.1.2. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit five signals, corresponding to the five carbon atoms in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| -C H₃ | ~12 | The methyl carbon at the 5-position. |

| -C H₂Br | ~25 | The methylene carbon, significantly influenced by the attached bromine. |

| Isoxazole-C 4 | ~102 | The carbon at the 4-position of the isoxazole ring. |

| Isoxazole-C 3 | ~160 | The carbon at the 3-position, attached to the bromomethyl group. |

| Isoxazole-C 5 | ~170 | The carbon at the 5-position, attached to the methyl group. |

Rationale for Chemical Shift Predictions:

-

The carbons of the isoxazole ring are in a heteroaromatic system, resulting in downfield chemical shifts.

-

The carbon attached to the electronegative bromine atom (-CH₂Br) will be shifted downfield compared to a standard alkyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | C-H stretch (isoxazole ring) | Medium |

| 2950-2850 | C-H stretch (methyl and methylene) | Medium |

| 1600-1550 | C=N stretch (isoxazole ring) | Medium-Strong |

| 1450-1400 | C=C stretch (isoxazole ring) | Medium-Strong |

| 1250-1200 | C-O-N stretch (isoxazole ring) | Strong |

| 690-550 | C-Br stretch | Medium-Strong |

Interpretation of IR Data:

-

The presence of bands in the 1600-1400 cm⁻¹ region is characteristic of the isoxazole ring vibrations.

-

A strong absorption band in the 690-550 cm⁻¹ range would be indicative of the C-Br stretching vibration, a key feature of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a variety of fragments.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A pair of peaks at m/z 175 and 177, with a characteristic ~1:1 intensity ratio, due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br).

-

[M-Br]⁺: A significant fragment at m/z 96, corresponding to the loss of a bromine radical. This would be a stable isoxazolyl-methyl carbocation.

-

[M-CH₂Br]⁺: A fragment at m/z 82, resulting from the cleavage of the C-C bond between the ring and the bromomethyl group.

-

Other smaller fragments corresponding to the further breakdown of the isoxazole ring.

Self-Validating System in MS: The isotopic pattern of bromine provides an intrinsic validation of the presence of a single bromine atom in the molecule and its fragments. The observation of the M⁺ and M+2 peaks in a roughly equal ratio is a definitive characteristic.

Visualizing the Workflow

To ensure clarity and reproducibility, the experimental and analytical workflows are presented below using Graphviz diagrams.

Synthetic Workflow

Caption: Workflow for spectroscopic characterization.

Conclusion

This technical guide has provided a detailed predictive overview of the spectroscopic characteristics of this compound, a compound of significant interest to the drug discovery community. By presenting a robust synthetic protocol and a thorough analysis of the expected NMR, IR, and MS data, this document serves as a valuable resource for researchers. The principles of spectroscopic interpretation and the provided experimental methodologies are designed to be self-validating, ensuring a high degree of confidence in the synthesis and characterization of this and related molecules. The authors encourage the scientific community to contribute to the public domain by publishing comprehensive experimental data for this compound to further enhance our collective understanding.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

3-(Bromomethyl)-5-methylisoxazole safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 3-(Bromomethyl)-5-methylisoxazole

Introduction: Understanding the Molecule

This compound (CAS No. 130628-75-0) is a heterocyclic organic compound widely utilized as a versatile building block in medicinal and agricultural chemistry.[1] Its value stems from the reactive bromomethyl group, which allows for nucleophilic substitution reactions, enabling the attachment of the isoxazole scaffold to other molecular fragments.[1] The 5-methylisoxazole core is a privileged structure found in numerous FDA-approved drugs, particularly sulfonamide antibiotics like sulfamethoxazole.[1] However, the very reactivity that makes this compound synthetically useful also renders it hazardous. This guide provides a comprehensive framework for researchers and drug development professionals to handle this chemical with the necessary precautions, ensuring both personal safety and experimental integrity.

Section 1: Hazard Identification and Classification

The primary and most severe hazard associated with this compound is its corrosivity. It is classified under the Globally Harmonized System (GHS) as causing severe skin burns and eye damage.[2][3][4] This is not merely an irritant effect; contact can lead to the destruction of tissue. The compound is also a lachrymator, a substance that irritates the eyes and causes tearing.[2][5]

GHS Hazard Summary

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Corrosion |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | Corrosion |

Data synthesized from multiple Safety Data Sheets (SDS).[2][3][6]

The causality behind this corrosivity lies in the lability of the bromine atom in the bromomethyl group. This group is an excellent electrophile, prone to reacting with biological nucleophiles such as amino and thiol groups in proteins and DNA. Furthermore, it can hydrolyze upon contact with moisture (e.g., on skin or mucous membranes) to release hydrobromic acid (HBr), a strong corrosive acid, directly onto the tissue.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by rigorous PPE protocols, is mandatory.

Engineering Controls: The First Line of Defense

Reliance on PPE alone is insufficient. All handling of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of vapors and to contain any potential spills.[7][8] The work area must be equipped with an easily accessible emergency eyewash station and a safety shower.[5][8]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A comprehensive PPE strategy is essential to prevent any direct contact with the chemical.[9]

Required PPE for Handling this compound

| Body Part | Required PPE | Specifications and Rationale |

| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must be worn to provide a seal around the eyes. A full-face shield must be worn over the goggles to protect the entire face from splashes.[8] |

| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or holes before use. Double-gloving is a prudent practice.[7] |

| Body | Flame-Resistant Lab Coat | A fully buttoned lab coat provides a primary barrier against spills. |

| Respiratory | NIOSH/MSHA Approved Respirator | While a fume hood is the primary control, a respirator should be used if there is a risk of exceeding exposure limits or if irritation is experienced.[5] |

Hazard Mitigation Workflow

The following diagram illustrates the logical flow from risk assessment to safe handling.

Caption: Logical workflow for mitigating hazards when handling corrosive chemicals.

Section 3: Safe Handling, Storage, and Disposal Protocols

Step-by-Step Safe Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Prepare all necessary equipment and reagents.

-

Don PPE: Put on all required PPE as detailed in Section 2.2, ensuring gloves are pulled over the cuffs of the lab coat.

-

Handling: Conduct all transfers and reactions within the fume hood. Avoid rapid movements that could cause splashes. Use compatible equipment (e.g., glass or PTFE).

-

Post-Handling: After use, securely cap the container. Decontaminate any surfaces that may have come into contact with the chemical.

-

Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat). Wash hands thoroughly with soap and water.

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and preventing accidents.

-

Location: Store in a cool, dry, and well-ventilated area.[10]

-

Security: The storage location must be locked to restrict access to authorized personnel only.[2][11]

-

Conditions: The container should be kept tightly closed. It is often recommended to store under an inert gas like argon or nitrogen to prevent degradation from moisture.[12]

-

Incompatibilities: Keep away from strong oxidizing agents, bases, and reducing agents.[10]

Waste Disposal

All materials contaminated with this compound, including empty containers, disposable labware, and spill cleanup materials, must be treated as hazardous waste.

-

Segregation: Collect all waste in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[9][13]

-

Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.[14]

-

Disposal: Dispose of the contents and the container in accordance with local, state, and federal regulations, typically via an approved chemical waste disposal plant.[2][9] Do not dispose of it down the drain.[9]

Section 4: Emergency Procedures

Immediate and correct action is vital in the event of an exposure or spill.

First-Aid Measures for Exposure

-

Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes under a safety shower.[2][4][15] Seek immediate medical attention.[2][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes in an eyewash station, holding the eyelids open to ensure a thorough rinse.[2][16] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[5]

-

Inhalation: Remove the person from the exposure area to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[2][5] Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[2][5] Rinse the mouth with water. Seek immediate medical attention.[2] Ingestion can cause severe damage and possible perforation of the esophagus or stomach.[2]

Spill Response Protocol

The response depends on the scale of the spill. This protocol is for small, manageable laboratory spills (typically <250 ml). For larger spills, evacuate the area and call emergency services.[16]

-

Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate non-essential personnel.[15]

-

Don PPE: Don all appropriate PPE, including respiratory protection if necessary.

-

Contain: Prevent the spill from spreading by surrounding it with an inert absorbent material (e.g., vermiculite, dry sand, or chemical absorbent pads).[15] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Absorb: Carefully apply the absorbent material, starting from the outside and working inwards to minimize splashing.

-

Collect: Once fully absorbed, carefully scoop the material into a designated hazardous waste container.

-

Decontaminate: Clean the spill area with soap and water, and wipe dry.[17]

-

Dispose: Seal and label the waste container and dispose of it according to the protocol in Section 3.3.

Emergency Spill Response Decision Tree

This diagram outlines the decision-making process for a chemical spill.

Caption: Decision tree for responding to a chemical spill in the laboratory.

References

-

BenchChem. This compound|CAS 130628-75-0.

-

Fisher Scientific. SAFETY DATA SHEET: this compound.

-

Fisher Scientific. SAFETY DATA SHEET: this compound (2023-09-05).

-

PubChem. This compound | C5H6BrNO | CID 2776304. National Center for Biotechnology Information.

-

BenchChem. Personal protective equipment for handling 1-Bromo-2-(bromomethyl)-4-chlorobenzene.

-

CymitQuimica. This compound Safety Data Sheet.

-

Sigma-Aldrich. 5-(Bromomethyl)-3-methylisoxazole AldrichCPR.

-

BenchChem. Personal protective equipment for handling 1-(4-Bromophenyl)-1-phenylethanol.

-

Fisher Scientific. SAFETY DATA SHEET: 3-(Chloromethyl)-5-methylisoxazole.

-

EHSO. Spill Control/Emergency Response - EHSO Manual 2025-2026.

-

BLD Pharmatech. 3-(Bromomethyl)isoxazole Safety Data Sheet.

-

TCI EUROPE N.V. SAFETY DATA SHEET: 4-(Bromomethyl)benzoic Acid.

-

University of Tennessee Knoxville. Chemical Exposure and Spill Response Procedure - Emergency Planning and Preparedness.

-

Clarkson University. CHEMICAL SPILL PROCEDURES.

-

ChemicalBook. This compound Property.

-

BenchChem. Personal protective equipment for handling bromoethyne.

-

Thermo Scientific. This compound, 97%.

-

Sigma-Aldrich. Aldrich 274372 - SAFETY DATA SHEET.

-

Fisher Scientific. SAFETY DATA SHEET: 5-(Bromomethyl)-3-phenylisoxazole.

-

BenchChem. Proper Disposal of 5-Bromo-3-methylbenzo[d]isoxazole.

-

Carl ROTH. 3-(Bromomethyl)isoxazole, 5 g, CAS No. 76632-20-7.

-

Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.

-

CTAHR. UNIT 7: Personal Protective Equipment. University of Hawaii.

-

ChemicalBook. This compound | 130628-75-0.

-

PubChem. 3-Bromo-5-methyl-1,2-oxazole | C4H4BrNO | CID 2763224. National Center for Biotechnology Information.

-

ChemScene. This compound | 130628-75-0.

-

Fisher Scientific. SAFETY DATA SHEET: 5-(Bromomethyl)-3-methylisoxazole.

-

ChemicalBook. This compound CAS#: 130628-75-0.

-

BenchChem. Proper Disposal of 1,3-Bis(bromomethyl)-5-methylbenzene.

Sources

- 1. benchchem.com [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C5H6BrNO | CID 2776304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.nl [fishersci.nl]

- 6. 5-(Bromomethyl)-3-methylisoxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. 130628-75-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 16. emergencyplanning.nmsu.edu [emergencyplanning.nmsu.edu]

- 17. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

An In-depth Technical Guide to the Stability and Storage of 3-(Bromomethyl)-5-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

3-(Bromomethyl)-5-methylisoxazole is a pivotal reagent in contemporary medicinal and agrochemical research, prized for the reactive handle provided by its bromomethyl group.[1] This reactivity, however, necessitates a thorough understanding of its stability to ensure the integrity of experimental outcomes. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. We will delve into the chemical properties that dictate its stability profile, explore the primary degradation pathways under various environmental stressors, and offer detailed protocols for its handling, storage, and purity assessment. Our objective is to equip researchers with the requisite knowledge to maintain the fidelity of this versatile building block in their synthetic endeavors.

Introduction: The Synthetic Utility and Inherent Reactivity of this compound

This compound has emerged as a valuable intermediate in organic synthesis. The 5-methylisoxazole core is a structural motif present in numerous FDA-approved drugs, and the compound's utility is primarily derived from the facile displacement of the bromide ion by a wide array of nucleophiles.[1] This classic SN2 reactivity allows for the strategic introduction of the isoxazole moiety into more complex molecular architectures, a common tactic in the development of novel therapeutic agents and advanced agrochemicals.[1]

However, the very electrophilicity that makes the bromomethyl group an excellent synthetic handle also renders the molecule susceptible to degradation. Understanding the kinetics and mechanisms of this degradation is not merely an academic exercise; it is fundamental to ensuring the reproducibility of synthetic procedures and the purity of the resulting compounds. This guide will, therefore, transition from the "what" of its reactivity to the "how" and "why" of its stability.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source |

| CAS Number | 130628-75-0 | [2] |

| Molecular Formula | C₅H₆BrNO | [2] |

| Molecular Weight | 176.01 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 44°C at 0.4 mmHg | ChemicalBook |

| Density | ~1.582 g/cm³ (predicted) | ChemicalBook |

Core Principles of Stability and Degradation

The stability of this compound is contingent on mitigating the environmental factors that can initiate its degradation. The primary modes of degradation are hydrolysis, photolysis, and thermal decomposition.

Hydrolytic Instability: The Role of Water as a Nucleophile

Given the electrophilic nature of the carbon atom in the bromomethyl group, it is highly susceptible to nucleophilic attack. Water, although a weak nucleophile, can hydrolyze this compound, particularly with extended exposure or at elevated temperatures. This reaction results in the formation of 3-(hydroxymethyl)-5-methylisoxazole and hydrobromic acid. The generation of acid can, in turn, catalyze further degradation.

Proposed Hydrolysis Pathway:

Caption: Proposed SN2 hydrolysis of this compound.

Photolytic Degradation: The Labile N-O Bond of the Isoxazole Ring

The isoxazole ring system is known to be photolabile.[3][4] The weak N-O bond within the isoxazole ring can undergo cleavage upon exposure to UV irradiation, leading to ring-opening and rearrangement to an oxazole or fragmentation into smaller, reactive species.[3][5] While specific studies on the photodegradation of this compound are not extensively documented, the inherent photochemistry of the isoxazole core suggests that exposure to light, particularly UV light, should be minimized.[3][6]

Conceptual Photodegradation Pathway:

Caption: Workflow for a forced degradation study of this compound.

Analytical Methods for Purity and Stability Assessment

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for quantifying the purity of this compound and monitoring its degradation. A C18 column with a mobile phase of acetonitrile and water is a good starting point.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile degradation products. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is an excellent method for assessing the purity of the compound and identifying major degradation products. The benzylic protons of the bromomethyl group in the parent compound are expected to have a characteristic chemical shift. Upon hydrolysis to 3-(hydroxymethyl)-5-methylisoxazole, this signal will shift, and a new signal corresponding to the hydroxyl proton will appear.

Expected ¹H NMR Chemical Shift Comparison:

| Protons | This compound (approx. δ) | 3-(Hydroxymethyl)-5-methylisoxazole (approx. δ) |

| -CH₂Br | ~4.5 ppm | - |

| -CH₂OH | - | ~4.7 ppm |

| -OH | - | Variable (concentration and solvent dependent) |

| Isoxazole Ring H | ~6.4 ppm | ~6.3 ppm |

| -CH₃ | ~2.4 ppm | ~2.4 ppm |

Note: These are approximate chemical shifts and can vary depending on the solvent and spectrometer.

Conclusion

This compound is an indispensable tool for chemical synthesis, but its utility is directly linked to its purity and stability. By understanding its inherent reactivity and susceptibility to hydrolysis, photolysis, and thermal decomposition, researchers can implement appropriate storage and handling procedures to preserve its integrity. Refrigeration, storage under an inert atmosphere, and protection from light are the cornerstones of maintaining a high-quality reagent. For critical applications, a proactive approach to stability assessment through forced degradation studies and routine analytical testing is highly recommended. Adherence to these guidelines will ensure the reliability of experimental results and contribute to the successful advancement of research and development projects that rely on this versatile building block.

References

-

Wikipedia. Isoxazole. [Link]

-

Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. [Link]

-

Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC - NIH. [Link]

-

PubChem. This compound. [Link]

-

Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. [Link]

-

Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. [Link]

-

Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Europe PMC. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. Isoxazole - Wikipedia [en.wikipedia.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C5H6BrNO | CID 2776304 - PubChem [pubchem.ncbi.nlm.nih.gov]

Procurement and Qualification of 3-(Bromomethyl)-5-methylisoxazole: A Guide for the Modern Laboratory

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)-5-methylisoxazole (CAS No. 130628-75-0) is a pivotal heterocyclic building block in medicinal and agrochemical research.[1] Its utility is primarily derived from the reactive bromomethyl group, which allows for versatile nucleophilic substitution, enabling the facile introduction of the 5-methylisoxazole scaffold into a diverse range of molecular architectures.[1] The 5-methylisoxazole core itself is a privileged structure, found in numerous FDA-approved pharmaceuticals.[1] However, the successful integration of this reagent into a research or drug development pipeline is critically dependent on the purity and reliability of the starting material. This guide provides a comprehensive framework for the strategic sourcing, rigorous qualification, and safe handling of this compound, ensuring the integrity and reproducibility of your scientific endeavors.

The Strategic Importance of this compound

The isoxazole ring is an electron-deficient aromatic system, and the substituents at the 3- and 5-positions significantly influence its reactivity.[1] In this specific molecule, the 5-methyl group is electron-donating, while the 3-bromomethyl group is a potent electrophilic handle. This arrangement makes the compound an ideal precursor for:

-

Drug Discovery: Serving as a key intermediate for synthesizing compounds targeting a wide array of biological targets, including AMPA receptors.[1] Derivatives such as 3-amino-5-methylisoxazole are crucial for producing sulfonamide antibiotics.[1][2]

-

Agrochemicals: The isoxazole moiety is a vital pharmacophore in the design of novel fungicides, herbicides, and insecticides.[1]

-

Organic Synthesis: It is widely used for creating more complex heterocyclic systems, including isoxazole-annulated rings and isoxazole carbaldehydes for subsequent transformations.[1]

Given its role as a foundational reagent, any impurities—such as unreacted starting materials from its synthesis (e.g., via bromination of 3,5-dimethylisoxazole) or degradation products—can lead to unforeseen side reactions, purification challenges, and ultimately, compromised results. Therefore, a robust supplier qualification and incoming material verification process is not merely a procedural formality but a cornerstone of sound scientific practice.[3][4][5]

Supplier Identification and Evaluation

The chemical marketplace is vast, ranging from large, well-established manufacturers to smaller, specialized labs and online aggregators. The choice of supplier should be guided by the scale of your work, purity requirements, and the level of documentation needed.

Landscape of Potential Suppliers

The following table summarizes a selection of suppliers for this compound, categorized to aid in the selection process. This is not an exhaustive list but represents a cross-section of available commercial sources.

| Supplier Category | Representative Suppliers | Typical Purity | Key Considerations & Notes |

| Global Manufacturers & Distributors | Thermo Scientific (Fisher Scientific)[6], Sigma-Aldrich (Merck)[7][8] | 97% to ≥98% | Offer extensive documentation (CoA, SDS), robust quality systems, and various pack sizes. Ideal for research and early development where lot-to-lot consistency is paramount. |

| Specialty Chemical Suppliers | Benchchem, ChemScene, Apollo Scientific[9], BLD Pharm[10] | ≥98% | Often provide high-purity reagents for specific research applications. May offer more detailed characterization data upon request. |

| Online Marketplaces & Aggregators | ChemicalBook[11] | Varies by Lister | Lists numerous manufacturers and suppliers, often from Asia. Useful for sourcing bulk quantities but requires careful vetting of the actual manufacturer. Purity claims must be independently verified. |

| Bulk & API Intermediate Suppliers | Jigs Chemical Limited[12][13] | >99% | Geared towards process development and commercial scale-up. Can often provide process-related impurity information and accommodate custom specifications. |

Essential Supplier Documentation

Before placing an order, especially for a new supplier, it is imperative to request and review the following documents:

-

Certificate of Analysis (CoA): This is the most critical document. A reliable CoA will specify the lot number, test methods used (e.g., NMR, GC, HPLC), and the results for identity, purity, and sometimes other parameters like water content.

-

Safety Data Sheet (SDS): Provides essential information on hazards, safe handling, storage, and emergency procedures.[14][15][16][17]

-

Product Specification Sheet: Outlines the guaranteed quality parameters for the product, providing a baseline against which to test incoming material.

Incoming Quality Control: A Self-Validating Protocol

In a regulated environment or any setting where reproducibility is key, one must operate under the principle of "trust, but verify." The supplier's CoA provides a baseline, but independent verification is essential to confirm the identity and purity of the material before it enters the laboratory workflow.[18][19]

Experimental Protocol for Material Verification

This protocol outlines a standard workflow for the qualification of a newly received batch of this compound.

Objective: To confirm the chemical identity and determine the purity of a supplied batch of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with Tetramethylsilane (TMS)

-

HPLC-grade Acetonitrile (ACN) and water

-

Methanol (for sample preparation)

Procedure:

-

Physical and Visual Inspection:

-

Examine the container for proper labeling and integrity.

-

Note the physical appearance of the material (e.g., colorless to pale yellow liquid or low-melting solid) and compare it with the specifications.

-

-

Structural Confirmation by ¹H NMR Spectroscopy:

-

Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of CDCl₃ in an NMR tube.[20]

-

Acquire a ¹H NMR spectrum.

-

Expected Spectrum Analysis:

-

~2.4 ppm (singlet, 3H): Protons of the methyl group at the 5-position (-CH₃).

-